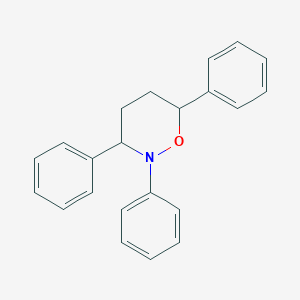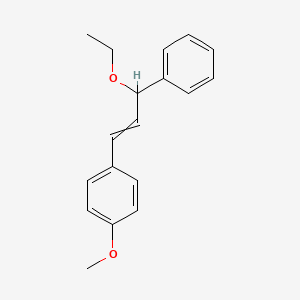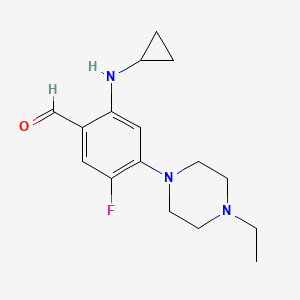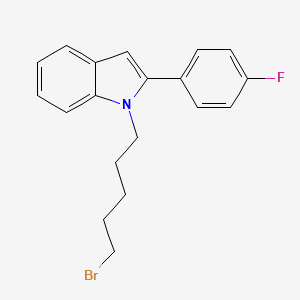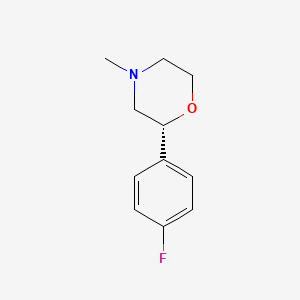![molecular formula C14H29NO3 B12619256 N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide CAS No. 920277-61-8](/img/structure/B12619256.png)
N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide is a compound that belongs to the class of ceramides. Ceramides are lipid molecules composed of sphingosine and a fatty acid. They are found in high concentrations within the cell membrane of cells and play a crucial role in maintaining the skin’s barrier and retaining moisture.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide typically involves the reaction of a fatty acid with sphingosine. The process includes several steps:
Acylation: The fatty acid is first activated by converting it into an acyl chloride.
Condensation: The activated fatty acid is then condensed with sphingosine in the presence of a base, such as pyridine, to form the ceramide.
Purification: The resulting product is purified using techniques like column chromatography.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as:
Enzymatic Synthesis: Using enzymes to catalyze the reaction between sphingosine and fatty acids.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the amide group.
Substitution: Thionyl chloride (SOCl2) can be used to substitute hydroxyl groups with chlorine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of ceramides in various chemical reactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential therapeutic effects in skin-related conditions, such as eczema and psoriasis.
Industry: Utilized in the formulation of skincare products due to its moisturizing properties.
Mécanisme D'action
The mechanism by which N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide exerts its effects involves its interaction with cell membranes. It helps to maintain the integrity of the lipid bilayer, thereby enhancing the barrier function of the skin. The compound may also interact with specific receptors or enzymes involved in lipid metabolism and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]pentacosanimidic acid
- N-[(2S,3R,4E,8E)-1,3-dihydroxyhexacosa-4,8-dien-2-yl]pentadecanamide
Uniqueness
N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide is unique due to its specific fatty acid chain length and the presence of two hydroxyl groups, which contribute to its distinct physical and chemical properties. This uniqueness makes it particularly effective in maintaining skin hydration and barrier function compared to other ceramides.
Propriétés
Numéro CAS |
920277-61-8 |
|---|---|
Formule moléculaire |
C14H29NO3 |
Poids moléculaire |
259.38 g/mol |
Nom IUPAC |
N-[(2S)-1,3-dihydroxynonan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C14H29NO3/c1-4-5-6-7-8-13(17)12(10-16)15-14(18)9-11(2)3/h11-13,16-17H,4-10H2,1-3H3,(H,15,18)/t12-,13?/m0/s1 |
Clé InChI |
DLUYUVHMFUEDHU-UEWDXFNNSA-N |
SMILES isomérique |
CCCCCCC([C@H](CO)NC(=O)CC(C)C)O |
SMILES canonique |
CCCCCCC(C(CO)NC(=O)CC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B12619179.png)
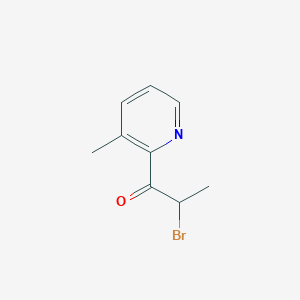
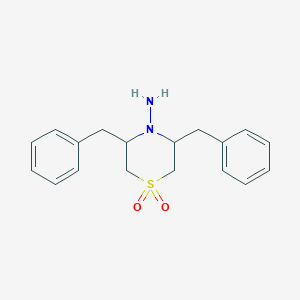
![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)-3-phenylthiourea](/img/structure/B12619193.png)
![Methyl 4-[(2-methoxyethyl)(methyl)carbamoyl]benzoate](/img/structure/B12619201.png)
